Tert-butyl N-(3-chloro-4-nitrophenyl)-N-ethylcarbamate
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Overview
Description
Tert-butyl N-(3-chloro-4-nitrophenyl)-N-ethylcarbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-nitrophenyl group, and an ethylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(3-chloro-4-nitrophenyl)-N-ethylcarbamate typically involves the reaction of 3-chloro-4-nitroaniline with tert-butyl chloroformate and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Nitration: The starting material, 3-chloroaniline, is nitrated to form 3-chloro-4-nitroaniline.
Carbamoylation: The nitrated product is then reacted with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate intermediate.
Amidation: Finally, the intermediate is reacted with ethylamine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-chloro-4-nitrophenyl)-N-ethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-chloro-4-aminophenyl-N-ethylcarbamate.
Hydrolysis: 3-chloro-4-nitroaniline and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl N-(3-chloro-4-nitrophenyl)-N-ethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-(3-chloro-4-nitrophenyl)-N-ethylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(3-chloro-4-nitrophenyl)-N-methylcarbamate
- Tert-butyl N-(3-chloro-4-nitrophenyl)-N-propylcarbamate
Uniqueness
Tert-butyl N-(3-chloro-4-nitrophenyl)-N-ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the ethyl group in the carbamate moiety may influence its reactivity and interaction with biological targets differently.
Properties
IUPAC Name |
tert-butyl N-(3-chloro-4-nitrophenyl)-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-5-15(12(17)20-13(2,3)4)9-6-7-11(16(18)19)10(14)8-9/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXNTDFLTKDLAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)[N+](=O)[O-])Cl)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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